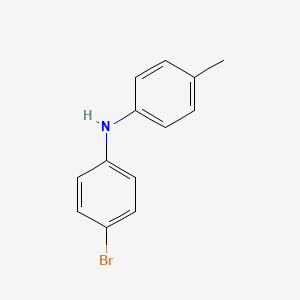
4-Bromo-N-(p-tolyl)aniline
説明
4-Bromo-N-(p-tolyl)aniline is an organic compound characterized by two bromine atoms, an aniline group, and a p-tolyl group . The bromine atoms enhance the reactivity of this compound towards nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .Molecular Structure Analysis
The molecular structure of 4-Bromo-N-(p-tolyl)aniline consists of a hydrophobic benzene ring and an amino group . The presence of these groups assists in carrying substances and improving PSC stability .Chemical Reactions Analysis
4-Bromoaniline can be utilized as the aromatic amine component in the three-component Mannich reaction . This reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like 4-Bromoaniline, catalyzed by camphor-10-sulfonic acid under solvent-free conditions .Physical And Chemical Properties Analysis
4-Bromo-N-(p-tolyl)aniline appears as gray-brown crystals with a peculiar odor . When heated or burned, they break down and release harmful fumes that contain hydrogen bromide and nitrogen oxides . When dissolved in water, it acts as a mild base . It reacts with acids and powerful oxidizing agents .科学的研究の応用
Selective Bromination Techniques
4-Bromo-N-(p-tolyl)aniline is a product of selective bromination processes. The selective monobromination of aniline derivatives, including o-, m-, and p-Toluidines, can be achieved using molecular bromine adsorbed on zeolite 5A, as demonstrated by Onaka and Izumi (1984) (Onaka & Izumi, 1984).
Spectroscopic Analysis
Spectroscopic studies, such as FTIR and FTRaman spectroscopy, have been used to analyze molecules like 2-bromo-4-methyl aniline. These analyses help in understanding the influences of bromine, methyl groups, and amine groups on the geometry and vibrational properties of benzene, as studied by Ramalingam et al. (2010) (Ramalingam et al., 2010).
Crystal Structure Characterization
The crystal structure of compounds like 4-bromo-N-[4-(dimethylamino)benzylidene]aniline has been characterized, providing insights into the molecular and crystallographic properties of such compounds. The work by Zeng Wu-lan (2011) is an example of this (Zeng Wu-lan, 2011).
Biological Activity Studies
Compounds derived from 4-bromoaniline, like 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline, have been synthesized and tested for their antibacterial, antifungal, and anti-inflammatory activities, as investigated by Bhat, Sufeera, and Chaitanya (2011) (Bhat, Sufeera, & Chaitanya, 2011).
Crystal Packing and Molecular Conformation
Studies on the crystal structures of substituted anilines, including bromo derivatives, help understand the influence of different substituents on molecular conformation and crystal packing. This was explored by Dey et al. (2003) in their research on halogen, ethynyl, and hydroxy groups in 4-substituted anilines (Dey et al., 2003).
Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions involving 4-bromoaniline derivatives have been studied for their applications in synthesizing N-aryl derivatives without loss of enantiomeric purity. Wagaw, Rennels, and Buchwald (1997) provided insights into this area (Wagaw, Rennels, & Buchwald, 1997).
Crystal Environment Influence
The impact of crystal environment on the conformation of molecules like p-Bromo-N-(p-dimethylaminobenzylidene)aniline has been explored, highlighting how crystal packing can influence molecular conformation, as discussed by Ahmet, Silver, and Houlton (1994) (Ahmet, Silver, & Houlton, 1994).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-bromophenyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBUEPYWYDNJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474766 | |
| Record name | 4-Bromo-N-(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(p-tolyl)aniline | |
CAS RN |
858516-23-1 | |
| Record name | 4-Bromo-N-(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





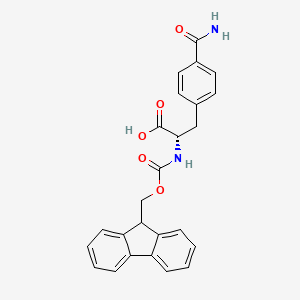
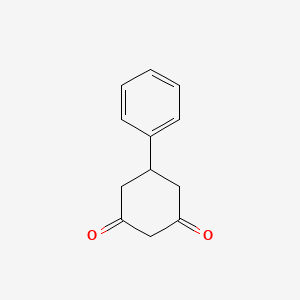
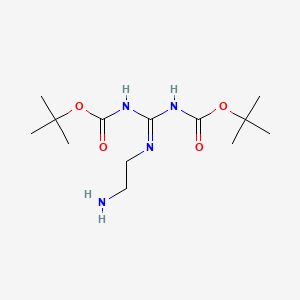
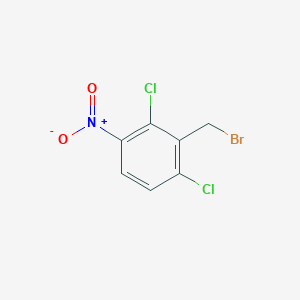
![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)
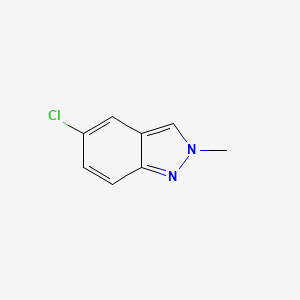
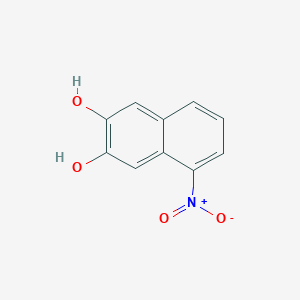

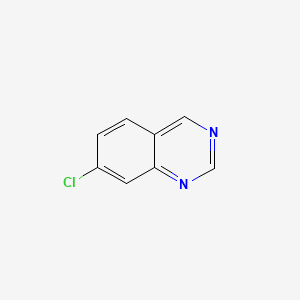
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)

